An In-depth Technical Guide to the Chemical Properties of Methyl 3-fluoro-5-methylbenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-fluoro-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 3-fluoro-5-methylbenzoate, a substituted aromatic ester, represents a key building block in the landscape of medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Fluorine's high electronegativity can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the methyl group can provide a handle for further functionalization or modulate conformational preferences.[1] This guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-fluoro-5-methylbenzoate, detailed spectral analysis, a validated synthesis protocol, and insights into its reactivity and potential applications.
Physicochemical Properties
The fundamental physical and chemical characteristics of Methyl 3-fluoro-5-methylbenzoate (CAS No: 660416-38-6) are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 660416-38-6 | [2][3] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Appearance | Not explicitly stated, likely a colorless liquid or low-melting solid | |
| Purity | ≥95% - 98% (as commercially available) | [3][4] |
| Storage Conditions | Store at room temperature, sealed in a dry environment. For long-term storage (months to years), refrigeration at 2-8°C or freezing at -20°C is recommended. | [5][6] |
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of Methyl 3-fluoro-5-methylbenzoate. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of the signals of nearby aromatic protons (H-F coupling).
-
A singlet for the methoxy protons (-OCH₃) around 3.9 ppm.
-
A singlet for the aromatic methyl protons (-CH₃) around 2.4 ppm.
-
A series of multiplets or doublet of doublets for the three aromatic protons in the region of 7.0-7.8 ppm, with characteristic fluorine coupling constants.
-
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
The carbonyl carbon (C=O) is expected in the 165-170 ppm region.
-
The aromatic carbons will appear in the 110-165 ppm range, with the carbon directly bonded to fluorine showing a characteristic large coupling constant.
-
The methoxy carbon (-OCH₃) will be around 52 ppm.
-
The methyl carbon (-CH₃) will be in the aliphatic region, around 21 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.
-
C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.
-
C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region, which may be difficult to distinguish from other signals in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 168.16. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the entire ester group.
Synthesis and Reactivity
Methyl 3-fluoro-5-methylbenzoate is most commonly synthesized via the esterification of its corresponding carboxylic acid, 3-fluoro-5-methylbenzoic acid.
Diagram of Synthesis Pathway
Caption: Fischer esterification of 3-fluoro-5-methylbenzoic acid.
Detailed Synthesis Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of Methyl 3-fluoro-5-methylbenzoate. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
-
3-fluoro-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-5-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (typically 10-20 equivalents, which also serves as the solvent).[7][8][9]
-
Rationale: Using a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Chatelier's principle for this reversible reaction.[10] Anhydrous conditions are preferred to prevent the reverse hydrolysis reaction.
-
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.[7][8]
-
Rationale: Sulfuric acid acts as a strong acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C, the boiling point of methanol) and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]
-
Rationale: Heating the reaction increases the rate of reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.
-
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[8][9]
-
Rationale: The water wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash neutralizes any remaining sulfuric acid and unreacted 3-fluoro-5-methylbenzoic acid, converting the latter into its water-soluble sodium salt, which is then removed in the aqueous layer. The brine wash removes any residual water from the organic layer.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-fluoro-5-methylbenzoate.[9]
-
Rationale: The drying agent removes trace amounts of water from the organic solvent. Evaporation of the solvent leaves the desired ester product.
-
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to obtain the final product in high purity.[11]
Reactivity Profile
The reactivity of Methyl 3-fluoro-5-methylbenzoate is governed by the interplay of its functional groups:
-
Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to revert to the corresponding carboxylic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Aromatic Ring: The fluorine atom is a deactivating, ortho-, para-directing group, while the methyl and ester groups are also ortho-, para- and meta-directing, respectively. The combined electronic effects make the ring moderately deactivated towards electrophilic aromatic substitution. The positions ortho and para to the fluorine and methyl groups are the most likely sites for substitution.
-
Methyl Group: The benzylic methyl group can potentially be a site for radical halogenation under appropriate conditions.
Applications in Drug Discovery and Development
Substituted benzoates, particularly those containing fluorine, are important scaffolds in medicinal chemistry.[1] The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.[1] While specific applications of Methyl 3-fluoro-5-methylbenzoate are not extensively documented in publicly available literature, its precursor, 3-fluoro-5-methylbenzoic acid, is noted as an important intermediate in the synthesis of targeted therapies, such as mGluR5 receptor antagonists for neurological conditions.[13] Therefore, Methyl 3-fluoro-5-methylbenzoate serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
Logical Relationship Diagram
Caption: Role as a versatile chemical intermediate.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Methyl 3-fluoro-5-methylbenzoate.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: While a specific safety data sheet (SDS) for this compound is not widely available, related fluorinated and methylated benzoates can be skin and eye irritants.[14][15] Inhalation of vapors may cause respiratory tract irritation.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
Methyl 3-fluoro-5-methylbenzoate is a valuable fluorinated building block with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of functional groups provides a versatile platform for the construction of more complex molecules. This guide has provided a detailed overview of its chemical properties, spectral characteristics, a reliable synthesis protocol, and safety considerations to aid researchers in its effective and safe utilization. As the demand for novel fluorinated compounds continues to grow, the importance of intermediates like Methyl 3-fluoro-5-methylbenzoate is set to increase.
References
-
CPAChem. Safety data sheet. [Link]
-
PubChem. Methyl 3-fluoro-5-hydroxybenzoate. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
AccelaChemBio. 660416-38-6,Methyl 3-Fluoro-5-methylbenzoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 3-Fluoro-5-Methylbenzaldehyde: A Versatile Chemical Compound for Pharmaceutical and Chemical Industries. [Link]
-
Fischer Esterification Procedure. Fischer Esterification Procedure. [Link]
-
Fischer Esterification Procedure. Fischer Esterification Procedure. [Link]
-
MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. CAS 518070-19-4: The Role of 3-Fluoro-5-methylbenzoic Acid in Developing Targeted Therapies. [Link]
-
BIOFOUNT. methyl 3-fluoro-5-methylbenzoate. [Link]
-
PubChem. Methyl 3-fluoro-5-hydroxybenzoate. [Link]
- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
NIST. Benzoic acid, methyl ester. [Link]
-
PubChem. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 660416-38-6|Methyl 3-fluoro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 3. 660416-38-6,Methyl 3-Fluoro-5-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 660416-38-6 | methyl 3-fluoro-5-methyl-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. methyl 3-fluoro-5-methylbenzoate,660416-38-6-Amadis Chemical [amadischem.com]
- 6. 660416-38-6|methyl 3-fluoro-5-methylbenzoate|methyl 3-fluoro-5-methylbenzoate|-范德生物科技公司 [bio-fount.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. cpachem.com [cpachem.com]
- 15. rsc.org [rsc.org]
